CMP-NANA is a crucial nucleotide sugar donor in the biosynthesis of sialylated glycoconjugates. It is found in various biological systems and plays a significant role in numerous cellular processes. [] CMP-NANA serves as the activated form of N-acetylneuraminic acid (NANA), commonly known as sialic acid. Sialic acids are negatively charged nine-carbon sugars frequently found as terminal residues on glycoproteins and glycolipids, contributing to diverse biological functions. []
CMP-N-acetylneuraminic acid is primarily derived from N-acetylneuraminic acid through enzymatic synthesis involving cytidine triphosphate (CTP). The enzyme CMP-sialic acid synthetase catalyzes this reaction, which is critical for the formation of sialylated glycoconjugates. CMP-N-acetylneuraminic acid is classified as a nucleotide sugar, specifically a sialic acid derivative.
The synthesis of CMP-N-acetylneuraminic acid can be achieved through several methods:
The molecular formula for cytidine-5'-monophospho-N-acetylneuraminic acid is with a molecular weight of approximately 658 g/mol. The structure consists of a nucleobase (cytidine), a phosphate group, and an N-acetylneuraminic acid moiety. The presence of the phosphate group is essential for its role in metabolic pathways.
CMP-N-acetylneuraminic acid participates in several key biochemical reactions:
The mechanism by which CMP-N-acetylneuraminic acid functions involves its conversion into sialic acids through enzymatic action:
Cytidine-5'-monophospho-N-acetylneuraminic acid has several important applications in scientific research:
Cytidine 5′-monophospho-N-acetylneuraminic acid (CMP-NANA), also designated CMP-Neu5Ac or CMP-sialic acid, is a nucleotide-activated sugar with the molecular formula C₂₀H₃₀N₄O₁₆P (free acid form) and a molecular weight of 614.5 g/mol. Its disodium salt form (C₂₀H₂₉N₄O₁₆P·2Na) has a molecular weight of 658.41 g/mol [8]. Structurally, CMP-NANA consists of two key moieties:
The anomeric carbon (C-2) of Neu5Ac forms a high-energy β-glycosidic bond with the phosphate group of CMP. This linkage is acid-labile and critical for enzymatic transfer reactions [7] [8]. Nuclear magnetic resonance (NMR) studies confirm the β-configuration at the anomeric center in biologically active CMP-NANA, while the α-anomer is enzymatically inactive [2]. Key physicochemical properties include:
Table 1: Nomenclature and Chemical Identifiers of CMP-NANA
Systematic Name | Synonyms | CAS Number | Molecular Formula |
---|---|---|---|
Cytidine 5′-monophospho-N-acetylneuraminic acid | CMP-Neu5Ac, CMP-sialic acid, CMP-NANA | 3063-71-6 (disodium salt) | C₂₀H₂₉N₄O₁₆P·2Na |
Cytidine 5′-monophospho-N-acetylneuraminic acid | CMP-Neu5Ac, CMP-NAN | 3063-71-6 | C₂₀H₃₁N₄O₁₆P (free acid) |
Biosynthesis of CMP-NANA occurs via a single-step enzymatic reaction catalyzed by CMP-sialic acid synthetase (CSS) (EC 2.7.7.43):Neu5Ac + CTP → CMP-Neu5Ac + PPᵢ
This reaction condenses free sialic acid (Neu5Ac) with cytidine triphosphate (CTP), releasing pyrophosphate (PPᵢ). CSS exhibits strict specificity for CTP as the nucleotide donor but varying flexibility toward sialic acid analogs [2] [7].
Comparative studies of microbial CSS enzymes reveal significant differences in substrate promiscuity:
For industrial synthesis, a one-pot two-enzyme system is employed:
Table 2: Substrate Flexibility of Microbial CMP-Sialic Acid Synthetases
Enzyme Source | Expression Level | Substrate Flexibility | Key Tolerated Modifications |
---|---|---|---|
Neisseria meningitidis | High | Broad | C-5 (N-glycolyl), C-9 (azido, amino), C-8 (deoxy) |
Streptococcus agalactiae | Moderate | Moderate | Limited C-9 substitutions |
Escherichia coli K1 | Moderate | Narrow | Minor C-9 modifications only |
In eukaryotic cells, CMP-NANA biosynthesis is compartmentalized:
The subcellular dynamics ensure spatial regulation:
Prokaryotic and eukaryotic CMP-NANA biosynthesis diverges in genetic organization, enzyme characteristics, and physiological roles:
Feature | Prokaryotic Systems | Eukaryotic Systems |
---|---|---|
CSS Gene Organization | Often clustered with sialic acid metabolism genes (e.g., neu operon in E. coli) | Single CMAS gene (chromosome 9 in humans); no operon structure [9] |
Enzyme Localization | Cytosolic | Nuclear (CSS), Golgi (utilization) [9] |
Substrate Specificity | Varies by species: N. meningitidis CSS highly flexible [2] | Strict specificity for natural Neu5Ac and CTP [9] |
Physiological Role | Capsular polysaccharide synthesis (e.g., E. coli K1 colominic acid); immune evasion [1] | Glycoprotein/ganglioside sialylation; neural development, protein stability [1] [9] |
Transport Mechanisms | Not required (cytosolic synthesis directly feeds glycosyltransferases) | Requires nuclear synthesis and Golgi import via SLC35A1 [9] |
Prokaryotic CSS enzymes (especially from N. meningitidis) are preferred for in vitro synthesis due to higher expression yields, broader substrate acceptance, and catalytic efficiency [2]. In contrast, eukaryotic CSS is integral to sialome diversity, contributing to cell-type-specific glycan "forest canopies" that mediate functions like cell adhesion and signaling [1].
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